Cas no 1564472-64-5 (4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride)
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-cyclopropyl-5-ethyl-
- 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD26089273
- Inchi: 1S/C7H10ClN3O2S/c1-2-6-9-10-7(14(8,12)13)11(6)5-3-4-5/h5H,2-4H2,1H3
- InChI Key: CGLUPDASAQBRJG-UHFFFAOYSA-N
- SMILES: N1=C(CC)N(C2CC2)C(S(Cl)(=O)=O)=N1
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284315-1g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 1g |
$699.0 | 2023-09-07 | ||
| Enamine | EN300-284315-5g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 5g |
$2028.0 | 2023-09-07 | ||
| Enamine | EN300-284315-10g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 10g |
$3007.0 | 2023-09-07 | ||
| Enamine | EN300-284315-0.05g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-284315-0.1g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-284315-0.25g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-284315-0.5g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-284315-1.0g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-284315-2.5g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-284315-5.0g |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564472-64-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 |
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
Introduction to 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1564472-64-5)
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride, identified by its CAS number 1564472-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic sulfonyl chloride derivative combines a cyclopropyl group with an ethyl substituent on a triazole ring, forming a unique molecular structure that exhibits promising properties for various synthetic applications.
The compound belongs to the class of 1,2,4-triazole derivatives, which are well-documented for their versatility in medicinal chemistry. The presence of a sulfonyl chloride group at the 3-position of the triazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Specifically, the sulfonyl chloride functionality allows for facile introduction of sulfonamide linkages, which are crucial in the development of bioactive agents.
Recent advancements in drug discovery have highlighted the importance of triazole-based scaffolds due to their ability to modulate biological pathways effectively. For instance, studies have demonstrated that triazole derivatives can serve as potent inhibitors of enzymes and receptors involved in inflammatory and infectious diseases. The structural motif of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride provides a stable framework that can be further modified to enhance pharmacokinetic properties and target specificity.
In particular, the cyclopropyl group appended to the triazole ring contributes to the compound's metabolic stability and lipophilicity, which are critical factors in drug design. Additionally, the ethyl substituent at the 5-position introduces further conformational flexibility, allowing for optimal binding interactions with biological targets. These structural features make this compound a promising candidate for further exploration in medicinal chemistry.
From a synthetic perspective, 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride serves as an excellent precursor for generating sulfonamides through nucleophilic substitution reactions. This transformation is particularly relevant in the development of antibiotics and antiviral agents, where sulfonamide moieties are frequently incorporated to improve efficacy. The reactivity of the sulfonyl chloride group also enables its use in coupling reactions with amines and other nucleophiles, facilitating the construction of diverse molecular libraries.
The pharmaceutical industry has increasingly leveraged heterocyclic compounds like triazoles due to their broad spectrum of biological activities. Research has shown that modifications at different positions of the triazole ring can significantly alter its pharmacological profile. For example, derivatives with electron-withdrawing groups such as sulfonyl chlorides exhibit enhanced binding affinity to certain enzymes. This underscores the potential of CAS No. 1564472-64-5 as a building block for novel therapeutics.
Moreover, computational studies have been instrumental in understanding the interactions between 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride and biological targets. Molecular docking simulations have revealed that this compound can effectively occupy binding pockets in enzymes and receptors associated with metabolic disorders and cancer. These insights have guided experimental efforts toward optimizing its structure for improved therapeutic outcomes.
In conclusion, 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1564472-64-5) represents a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropyl group, an ethyl substituent, and a sulfonyl chloride moiety—make it an attractive candidate for further derivatization and application in drug development. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a pivotal role in advancing therapeutic strategies across multiple disease areas.
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